

S55746 BCL-XL dependent cell line cytotoxicity

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Compound Focus: s55746

CAS No.: 1448525-91-4

Cat. No.: S3316415

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Quantitative Data Comparison

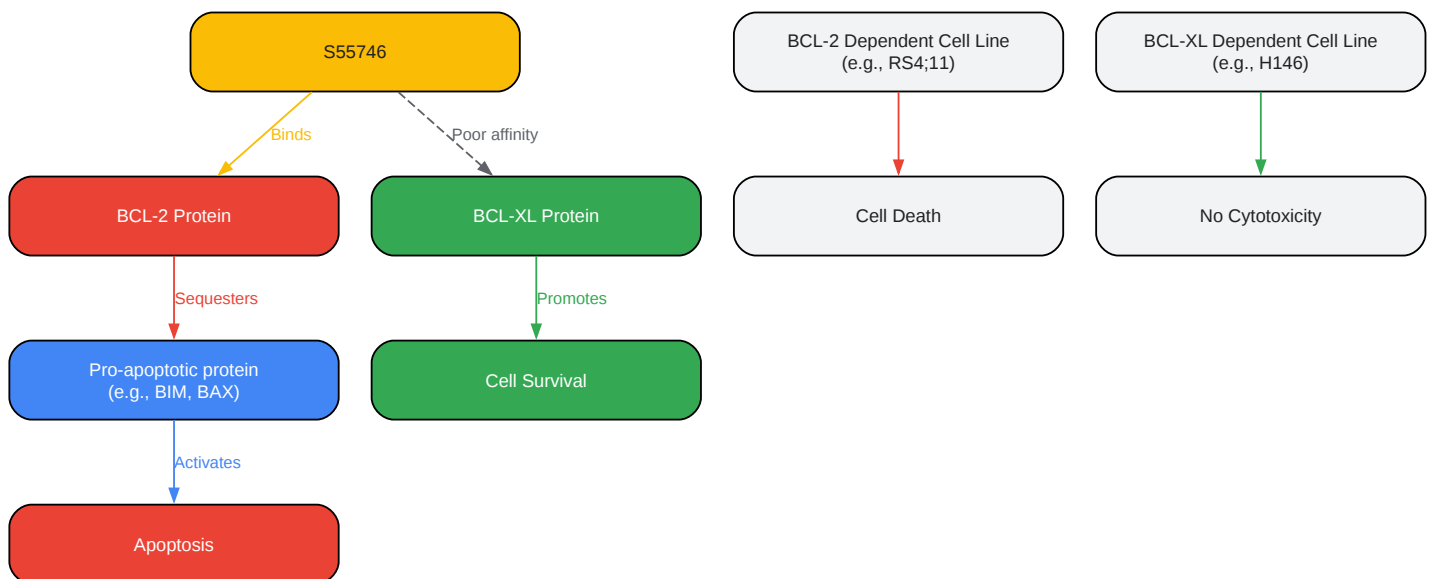
The table below summarizes the binding affinity and cytotoxic activity of **S55746** compared to other BH3-mimetics.

Compound	Target	Binding Affinity (K_i or K_{D})	Cytotoxicity in BCL-2 dependent lines (e.g., RS4;11)	Cytotoxicity in BCL-XL dependent lines (e.g., H146)
S55746	BCL-2 (selective)	BCL-2 K_i = 1.3 nM [1] [2] [3]; BCL-XL K_i = ~520 nM [3]	IC_{50} = 71.6 nM [1] [2] [3]	IC_{50} = ~1.7 μM (Weak activity) [1] [3]
ABT-263 (Navitoclax)	BCL-2, BCL-XL, BCL-w	BCL-2 K_i = 4.5 nM ; BCL-XL K_i = 3.5 nM [1]	IC_{50} = 41.5 nM [1]	IC_{50} = 49.7 nM [1]
ABT-199 (Venetoclax)	BCL-2 (selective)	BCL-2 K_i = 1.2 nM [1]	Potent activity [1]	Weak activity (similar to S55746) [1]
A1331852	BCL-XL (selective)	Information not available in search results	Information not available in search results	Potent activity [4] [5]

Mechanism of Selectivity

S55746 binds to the **hydrophobic groove of the BCL-2 protein**, displacing pro-apoptotic proteins like BIM and BAX to initiate apoptosis [1] [3]. Its high selectivity arises from poor affinity for BCL-XL and no significant binding to MCL-1 or BFL-1 [1] [2].

The diagram below illustrates the mechanism of **S55746** and the differential survival dependence of cancer cell lines.



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Key Experimental Protocols

The data supporting **S55746**'s selectivity profile were generated using standard assays:

- **Cell Viability/Cytotoxicity (IC₅₀):** Cells are treated with a concentration gradient of **S55746** for 72 hours. Viability is measured using assays like **CellTiter-Glo** (luminescence-based, measuring ATP) or

staining with **propidium iodide (PI)** and **annexin V-FITC** followed by flow cytometry to detect apoptotic cells [1] [2] [3].

- **Binding Affinity (K_i): Fluorescence Polarization (FP)** assays determine binding affinity and selectivity. A fluorescently labeled BH3 peptide (like PUMA) competes with the inhibitor for binding to recombinant BCL-2 family proteins. The K_i is calculated from the displacement data [1].

Research Implications

The distinct activity profiles of selective BH3-mimetics highlight the importance of matching the drug to the target. **S55746** is a tool for targeting BCL-2-dependent cancers, with research suggesting its potential in hematological malignancies like CLL and MCL [1] [6]. In contrast, BCL-XL appears to be a more critical survival protein in some solid tumors, such as chondrosarcoma and neuroblastoma [4] [7]. This indicates that patient stratification based on the specific anti-apoptotic protein profile of the tumor is crucial for therapy success.

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